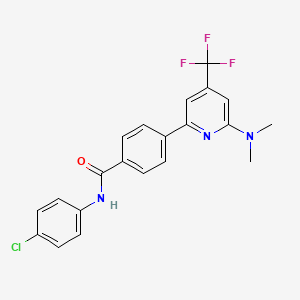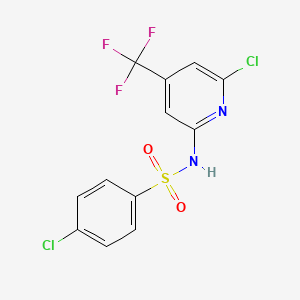![molecular formula C15H11ClF3NO3 B1401870 2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid CAS No. 1311280-17-7](/img/structure/B1401870.png)
2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid
Übersicht
Beschreibung
The compound is a derivative of propionic acid, with a complex aromatic ring structure attached to it. The aromatic ring includes a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) which is substituted with chloro and trifluoromethyl groups .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through methods such as the Suzuki-Miyaura cross-coupling reaction . This involves the use of organoboron reagents and palladium catalysts . Other methods might involve the exchange of halogen atoms or the assembly of the pyridine ring from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the aromatic ring and the various substituents. The trifluoromethyl group would add electron-withdrawing character, potentially affecting the reactivity of the compound .Chemical Reactions Analysis
The compound, due to the presence of the trifluoromethyl group and the pyridine ring, might be involved in various chemical reactions. Trifluoromethyl groups are often involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group and the pyridine ring could result in unique physical-chemical properties .Wissenschaftliche Forschungsanwendungen
Atmospheric Chemistry of Chlorinated Phenoxy Acids
Research by Murschell and Farmer (2018) highlights the atmospheric chemistry of chlorinated phenoxy acids, a class of herbicides, including their OH oxidation process. This study provides insights into the environmental fate and transformation products of such compounds, suggesting potential environmental impacts and degradation pathways (Murschell & Farmer, 2018).
Herbicide Activity and Metabolism
Hendley et al. (1985) studied the translocation and metabolism of pyridinyloxyphenoxypropionate herbicides in quackgrass, shedding light on the mechanisms of action and efficacy of these compounds as herbicides. This research contributes to understanding how such chemicals can be used to control undesirable plant species in agriculture and other settings (Hendley et al., 1985).
Effects on Cell Cycle and Division
Kim and Bendixen (1987) explored the mode of action of pyridinyloxy phenoxy propionate herbicides on oat root tips, focusing on their effects on cell cycle and division. Their findings help in understanding the cellular targets and inhibitory effects of these herbicides, which could guide the development of more specific and effective agricultural chemicals (Kim & Bendixen, 1987).
Synthesis and Application in Material Science
Trejo-Machin et al. (2017) investigated the use of phloretic acid as an alternative to phenolation for the synthesis of polybenzoxazine materials, demonstrating the potential of phenolic compounds in the development of renewable and sustainable materials for various applications. This research opens up new avenues for the utilization of such chemical structures in material science (Trejo-Machin et al., 2017).
Antimicrobial Activity
Hunashal et al. (2012) synthesized derivatives of a similar structure and tested their antimicrobial activity, revealing potential applications in the development of new antimicrobial agents. This research indicates the broader potential of such compounds in medical and pharmaceutical applications (Hunashal et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO3/c1-8(14(21)22)23-11-4-2-9(3-5-11)12-6-10(15(17,18)19)7-13(16)20-12/h2-8H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZHMTUSHFHEDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



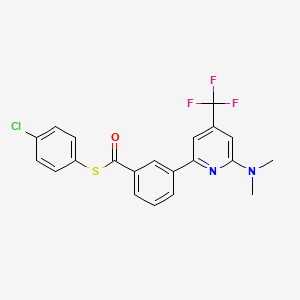
![Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401789.png)
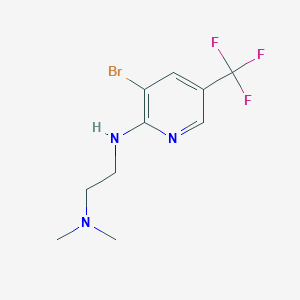
![[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol](/img/structure/B1401792.png)
![2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1401793.png)
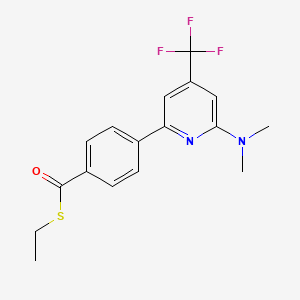
![4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide](/img/structure/B1401797.png)
![4-Chloro-N-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide](/img/structure/B1401800.png)
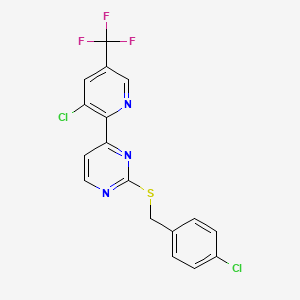
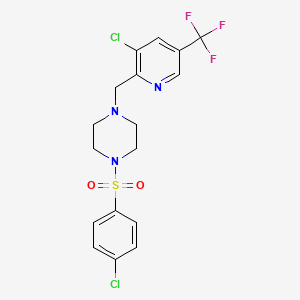
![Dimethyl-[6-(4-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine](/img/structure/B1401804.png)
![4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridine-2-sulfonyl)-ethyl]-benzamide](/img/structure/B1401805.png)
